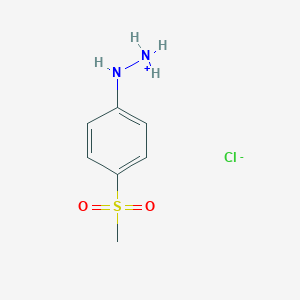

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylsulfonylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCMFSJTNVQJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17852-67-4 | |

| Record name | 4-(Methylsulfonyl)phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride

This compound is a versatile hydrazine derivative that has emerged as a crucial intermediate in pharmaceutical research and development.[1] While its name may be complex, its role is often elegant and direct: serving as a foundational scaffold for the synthesis of biologically active molecules.[1] Its utility is primarily anchored in its bifunctional nature—the reactive hydrazine group, a cornerstone for forming heterocyclic systems, and the methylsulfonyl moiety, which can enhance properties like solubility and biological interactions.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the creation of targeted therapeutics.

Core Properties and Characterization

Understanding the physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. This compound is typically supplied as an off-white or slightly yellowish solid powder.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 17852-67-4 (also cited as 877-66-7) | [3] |

| Molecular Formula | C₇H₁₁ClN₂O₂S or C₇H₁₀N₂O₂S·HCl | [4][5] |

| Molecular Weight | 222.69 g/mol | [5] |

| Melting Point | ~202°C (decomposes) | [4] |

| Physical Form | Solid Powder | |

| Purity | Typically ≥95% | [5][6] |

| Storage | Store in a cool, dry place (0-8°C recommended) |[1][7] |

Analytical Characterization

Structural confirmation and purity assessment are critical for any chemical intermediate. Standard analytical techniques are employed to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Spectral data are available through chemical databases.[8]

-

Infrared (IR) Spectroscopy: IR analysis helps identify characteristic functional groups present in the molecule.[8]

-

Mass Spectrometry (MS): MS is used to verify the molecular weight and fragmentation pattern.[8]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound begins with 4-(methylsulfonyl)aniline. The process involves a classical diazotization reaction followed by reduction. The causality behind this choice is the ready availability of the starting aniline and the high efficiency of this well-established synthetic route.

Experimental Protocol: Synthesis from 4-(Methylsulfonyl)aniline

This protocol is based on a standard procedure for converting an aniline to a phenylhydrazine hydrochloride.[9]

Step 1: Diazotization of 4-(Methylsulfonyl)aniline

-

Add 100 mL of concentrated hydrochloric acid to a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Cool the acid to -10°C or lower using an ice-salt bath.

-

Slowly add 10.27 g (0.06 mol) of 4-(methylsulfonyl)aniline to the cold acid while stirring, ensuring the temperature does not rise above -10°C.[9]

-

Separately, prepare a solution of sodium nitrite. Dissolve an equimolar amount of sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 1 hour, maintaining the temperature strictly at or below -10°C. This forms the intermediate diazonium salt. The rigorous temperature control is critical to prevent decomposition of the unstable diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

Immediately following the diazotization, prepare a solution of 67.7 g (0.30 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 60 mL of concentrated hydrochloric acid.[9]

-

Add the tin chloride solution dropwise to the diazonium salt solution over 1 hour, again maintaining the reaction temperature at or below -10°C.[9] Tin(II) chloride is a robust and effective reducing agent for this transformation.

Step 3: Isolation and Purification

-

Upon completion of the addition, allow the reaction to proceed for a designated time until completion is confirmed (e.g., by TLC analysis).

-

The solid product, this compound, will precipitate from the reaction mixture.

-

Collect the solid product by filtration through a Buchner funnel.

-

Wash the filter cake with a small amount of cold water or a non-aqueous solvent to remove residual starting materials and inorganic salts.[10][11]

-

Dry the product in a vacuum oven at 60°C for 12 hours to yield the final compound.[9]

Caption: Workflow for the synthesis of this compound.

Key Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile synthetic intermediate.

Synthesis of COX-2 Inhibitors: The Celecoxib Case Study

Perhaps the most prominent application is its use as a key precursor in the synthesis of Celecoxib (Celebrex®), a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[12] Pyrazole rings are a common feature in many pharmaceuticals, and their synthesis is often achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[13][14]

In the synthesis of Celecoxib, (4-sulfonamidophenyl)hydrazine hydrochloride (a closely related analog) or its precursors react with the diketone 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[12][15] The reaction proceeds via a cyclocondensation to form the specific 1,5-diarylpyrazole regioisomer that constitutes the core of the Celecoxib molecule.[14] The use of the hydrazine hydrochloride salt under acidic or refluxing alcohol conditions helps control the regioselectivity of the reaction.[14]

Caption: General scheme for pyrazole formation in COX-2 inhibitor synthesis.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction for creating indole rings, which are ubiquitous scaffolds in natural products and pharmaceuticals.[16][17] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and an aldehyde or ketone.[16][18]

This compound is an ideal substrate for this reaction, enabling the synthesis of indoles bearing a methylsulfonyl group on the benzene ring. This substituent can modulate the electronic and pharmacological properties of the resulting indole derivative, making it a valuable tool for structure-activity relationship (SAR) studies in drug development.[19]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Broader Synthetic Utility

Beyond these specific examples, this reagent is used in a wider array of chemical research areas:

-

Anti-cancer Agents: It serves as a building block for novel compounds screened for anti-cancer activity.[1]

-

Analytical Chemistry: It can be used to develop reagents for detecting and quantifying specific biomolecules.[1]

-

Agrochemicals: The compound is explored for its potential in creating new pesticides and crop protection agents.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is essential. The toxicological properties have not been fully investigated, but it is classified as an irritant.[4][7]

-

Hazards: May cause skin (H315), eye (H319), and respiratory tract irritation (H335).

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

-

Handling: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

-

First Aid: In case of contact, flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7][20]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its straightforward synthesis and high reactivity, particularly in forming foundational heterocyclic structures like pyrazoles and indoles, have solidified its importance in the drug discovery pipeline. For researchers aiming to synthesize novel compounds with tailored biological activities, a thorough understanding of this reagent's properties, reactivity, and handling is a prerequisite for success.

References

- Chemsrc. (n.d.). [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride.

- Al-Ostoot, F. H., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- Di Mola, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Scientific Reports. [Link]

- Reddy, M. S., et al. (2011). Process for preparation of celecoxib. U.S. Patent No. 7,919,633 B2.

- Unknown. (2012). Synthesis method of celecoxib. Chinese Patent No. CN102391184A.

- Unknown. (2022). Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Chinese Patent No. CN110872242B.

- Al-Harrasi, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

- Wikipedia. (n.d.). Fischer indole synthesis.

- Archibald, T. G., & Barnard, J. C. (2003). Process for 4-sulfonamidophenyl hydrazines. European Patent No. EP0919546B1.

- Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

- Philipp, A., et al. (1993). Process for the preparation of indoles. U.S. Patent No. 5,179,211A.

- European Patent Office. (1998). Process for 4-sulfonamidophenyl hydrazines. EP 0919546 B1. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.ca [fishersci.ca]

- 3. [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride | 877-66-7 [chemicalbook.com]

- 4. CAS#:877-66-7 | [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 5. aldlab-chemicals_this compound [aldlab.com]

- 6. 424960100 [thermofisher.com]

- 7. [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride(877-66-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride(877-66-7) 1H NMR spectrum [chemicalbook.com]

- 9. 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 [chemicalbook.com]

- 10. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jk-sci.com [jk-sci.com]

- 19. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to (4-Mesylphenyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the vast arsenal of reagents available to the synthetic chemist, substituted hydrazines represent a cornerstone class of intermediates, prized for their nucleophilic character and their ability to facilitate the construction of essential heterocyclic scaffolds. (4-Mesylphenyl)hydrazine, also known as [4-(methylsulfonyl)phenyl]hydrazine, has emerged as a particularly valuable synthon. The presence of the electron-withdrawing methylsulfonyl (mesyl) group imparts unique electronic properties and serves as a key pharmacophoric element in several important drug molecules.

This technical guide provides an in-depth exploration of (4-mesylphenyl)hydrazine, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to provide field-proven insights into its core properties, a detailed examination of its synthesis and characterization, and a thorough analysis of its primary application in the construction of pyrazole-based pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib.

Physicochemical and Safety Properties

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research or development setting. (4-Mesylphenyl)hydrazine is typically supplied and used as its more stable hydrochloride salt to prevent aerial oxidation.

Core Properties

The key physicochemical properties of (4-mesylphenyl)hydrazine and its hydrochloride salt are summarized below. It is important to note that some reported values, such as melting point, can vary between suppliers, likely due to differences in purity or crystalline form.

| Property | Value | Source(s) |

| Chemical Name | [4-(Methylsulfonyl)phenyl]hydrazine | [1][2] |

| Synonyms | (4-Mesylphenyl)hydrazine, 1-[4-(methylsulfonyl)phenyl]hydrazine | [2][3] |

| CAS Number | 877-66-7 (HCl salt); 17852-67-4 (Free Base) | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂S | [2] |

| Molecular Weight | 186.23 g/mol (Free Base); 222.70 g/mol (HCl salt) | [2][4] |

| Appearance | Off-white to brown or yellow powder | [5] |

| Melting Point | ~202 °C (HCl salt) | [5] |

| Solubility | Soluble in water (HCl salt) | [1] |

| pKb | 9.49 (HCl salt) | [1] |

Safety and Handling

Hydrazine derivatives as a class require careful handling due to their potential toxicity.[6] (4-Mesylphenyl)hydrazine hydrochloride is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5]

-

Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][8] An eyewash station and safety shower must be readily accessible.[7]

-

Personal Protective Equipment :

-

Handling Practices : Avoid generating dust.[7] Wash hands thoroughly after handling.[8] Avoid contact with eyes, skin, and clothing.[8] Keep containers tightly closed when not in use.[7]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[7][9] Recommended storage temperature is often between 2-8°C.[9]

-

First Aid :

-

Inhalation : Move to fresh air immediately. Seek medical attention.[1]

-

Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]

-

Eye Contact : Flush eyes with plenty of water for at least 15 minutes, lifting eyelids occasionally. Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[1]

-

Synthesis and Characterization

The reliable synthesis of (4-mesylphenyl)hydrazine is critical for its application in multi-step drug development campaigns. The most common and logical route begins with the commercially available 4-(methylsulfonyl)aniline. The process involves a classical diazotization of the primary aniline followed by a controlled reduction of the resulting diazonium salt.

Synthesis Workflow Diagram

Sources

- 1. [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride(877-66-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. chemhelpasap.com [chemhelpasap.com]

An In-Depth Technical Guide to [4-(Methylsulfonyl)phenyl]hydrazine and its Hydrochloride Salt (CAS 877-66-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of [4-(Methylsulfonyl)phenyl]hydrazine and its hydrochloride salt, registered under CAS number 877-66-7. This compound is a pivotal intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib. This document delves into its molecular structure, spectroscopic profile, reactivity, and provides detailed, field-proven experimental protocols for its synthesis and application in key chemical transformations. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

[4-(Methylsulfonyl)phenyl]hydrazine and its more commonly handled hydrochloride salt are off-white to light yellow crystalline powders. The presence of the methylsulfonyl group significantly influences the molecule's polarity and reactivity, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 877-66-7 | [1] |

| Chemical Name | [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride | [1] |

| Synonyms | 4-(Methylsulfonyl)phenylhydrazine HCl, 1-(4-Methanesulfonylphenyl)hydrazine hydrochloride | [2] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [3] |

| Molecular Weight | 222.69 g/mol | [3] |

| Appearance | Off-white to light yellow crystalline powder | [3][4] |

| Melting Point | 202 °C (decomposes) | [5] |

| Solubility | Soluble in water. | [3] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [3] |

Chemical Structure:

The molecular structure of [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride is characterized by a phenyl ring substituted with a hydrazine hydrochloride group and a methylsulfonyl group at the para position.

Caption: 2D structure of [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride is essential for its identification and quality control in research and manufacturing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the protons of the hydrazinium group. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methyl protons would present as a singlet around 3 ppm. The hydrazinium protons would likely be broad and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, with the carbon attached to the electron-withdrawing sulfonyl group appearing further downfield. The carbon of the methyl group would be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride include:

-

N-H stretching: Broad bands in the region of 3200-2600 cm⁻¹ corresponding to the ammonium hydrochloride group (NH₃⁺).

-

S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically appearing as two bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

The interpretation of IR spectra should be done in conjunction with other analytical data for unambiguous identification.[10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule of the free base, [C₇H₁₀N₂O₂S + H]⁺, at m/z 187.05. Fragmentation patterns would likely involve the loss of small molecules such as NH₃, SO₂, and CH₃. Analysis of the fragmentation can provide further confirmation of the molecular structure.[11][12][13]

Chemical Reactivity and Applications in Synthesis

The reactivity of [4-(Methylsulfonyl)phenyl]hydrazine is primarily dictated by the nucleophilic nature of the hydrazine moiety. This makes it a key reagent in reactions involving carbonyl compounds and in the construction of heterocyclic systems.

Synthesis of Celecoxib: A Case Study in Drug Development

[4-(Methylsulfonyl)phenyl]hydrazine hydrochloride is a critical starting material in the industrial synthesis of Celecoxib, a selective COX-2 inhibitor.[14] The synthesis involves the condensation of the hydrazine with a 1,3-dicarbonyl compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, to form the pyrazole ring of Celecoxib.[15]

Caption: Synthetic pathway to Celecoxib.

Experimental Protocol: Synthesis of Celecoxib [4][15]

-

Reaction Setup: To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) in a suitable solvent such as methanol or aqueous medium, add [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride (1 to 1.1 equivalents).[4][15]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for several hours (typically 5-10 hours) with stirring.[4][15][16]

-

Work-up and Isolation: After cooling the reaction mixture, the product often precipitates. The solid can be collected by filtration. If the reaction is performed in an organic solvent, the solvent may be removed under reduced pressure, and the residue can be taken up in a solvent like ethyl acetate and washed with water.[16]

-

Purification: The crude Celecoxib can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of an aromatic hydrocarbon and an aliphatic ketone, to yield the final product with high purity.[4][16]

The causality behind these choices lies in the need for an acid catalyst (provided by the hydrochloride salt or added acid) to facilitate the initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization to form the stable pyrazole ring. The choice of solvent and temperature is optimized to ensure complete reaction while minimizing side products.

Fischer Indole Synthesis

[4-(Methylsulfonyl)phenyl]hydrazine is a suitable substrate for the Fischer indole synthesis, a powerful method for constructing indole rings.[17][18] This reaction involves the acid-catalyzed reaction of the hydrazine with an aldehyde or a ketone.[19]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis [18][20]

-

Hydrazone Formation: Equimolar amounts of [4-(Methylsulfonyl)phenyl]hydrazine (or its hydrochloride salt) and the desired aldehyde or ketone are dissolved in a suitable solvent, often ethanol or acetic acid. The mixture is typically warmed to facilitate the formation of the phenylhydrazone intermediate.[20]

-

Indolization: An acid catalyst (e.g., glacial acetic acid, hydrochloric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture containing the hydrazone.[17][19] The mixture is then heated, often to reflux, for a period sufficient to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude indole product. The solid is collected by filtration and washed with water. Purification is typically achieved by recrystallization from an appropriate solvent.

The choice of acid catalyst and reaction conditions can significantly influence the yield and regioselectivity of the Fischer indole synthesis, especially with unsymmetrical ketones.[18]

Safety and Handling

[4-(Methylsulfonyl)phenyl]hydrazine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, flush immediately with copious amounts of water. While comprehensive toxicological data is not available, it is prudent to treat this compound as potentially hazardous.

Stability and Storage:

The compound is stable under normal temperatures and pressures.[4] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[3]

Conclusion

[4-(Methylsulfonyl)phenyl]hydrazine hydrochloride (CAS 877-66-7) is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its chemical properties, particularly the reactivity of the hydrazine group, make it an essential precursor for the synthesis of important heterocyclic compounds like pyrazoles and indoles. This guide has provided a detailed overview of its properties, spectroscopic characteristics, and key synthetic applications, along with practical experimental protocols. A thorough understanding of this compound's chemistry and proper handling procedures will enable researchers and drug development professionals to effectively utilize it in their synthetic endeavors.

References

- US7919633B2 - Process for preparation of celecoxib - Google P

- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (URL: [Link])

- solid-state forms of celecoxib - ResearchG

- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (URL: [Link])

- Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

- Fischer indole synthesis - Wikipedia. (URL: [Link])

- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])

- Article - Semantic Scholar. (URL: [Link])

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchG

- 4-(Methylsulfonyl)phenylhydrazine hydrochloride - Oakwood Chemical. (URL: [Link])

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Phenylhydrazine hydrochloride - the NIST WebBook. (URL: [Link])

- Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry - PubMed. (URL: [Link])

- (PDF)

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (URL: [Link])

- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchG

- 4,4'-Methylenebis(phenylhydrazine)

- Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress. (URL: [Link])

- 1-Methyl-1-phenyl-hydrazine sulf

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(Methylsulfonyl)phenylhydrazine Hydrochloride, 95% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-(Methylsulfonyl)phenylhydrazine hydrochloride CAS#: 17852-67-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Methylsulfonyl)phenylhydrazine hydrochloride [oakwoodchemical.com]

- 6. 4-Methylphenylhydrazine hydrochloride(637-60-5) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. zenodo.org [zenodo.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 18. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of 4-(Methylsulfonyl)phenylhydrazine hydrochloride (CAS 17852-67-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical characteristics of 4-(Methylsulfonyl)phenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. It is important to note that the provided CAS number, 17852-67-4, corresponds to this compound and not to 1-(2-fluorophenyl)-4-(4-chlorophenyl)-1H-imidazole. This guide will focus exclusively on the compound associated with the specified CAS number.

As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the selective COX-2 inhibitor Celecoxib, a thorough understanding of the physical properties of 4-(Methylsulfonyl)phenylhydrazine hydrochloride is paramount for process development, quality control, and formulation.[1][2][3][4] This document, authored from the perspective of a Senior Application Scientist, is designed to provide not just data, but also the scientific rationale behind the characterization methods, ensuring a robust and applicable understanding for professionals in the field.

Core Physical and Chemical Properties

A foundational understanding of a compound begins with its fundamental physical and chemical identifiers. The following table summarizes the key properties of 4-(Methylsulfonyl)phenylhydrazine hydrochloride.

| Property | Value | Source(s) |

| CAS Number | 17852-67-4 | [5][6][7][8][9] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [6][9] |

| Molecular Weight | 222.69 g/mol | [5][6] |

| Physical Form | Crystalline Powder / Solid-Powder | [5][6][7] |

| Color | Off-white to light yellow | [6][10] |

| Melting Point | 202 °C (decomposes) | [5][6][7][10] |

| Water Solubility | Soluble | [6] |

| IUPAC Name | (4-methylsulfonylphenyl)hydrazine;hydrochloride | |

| InChI Key | QVCMFSJTNVQJFG-UHFFFAOYSA-N | [5] |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NN.Cl |

Solubility Profile: A Key Parameter for Synthetic Utility

The solubility of 4-(Methylsulfonyl)phenylhydrazine hydrochloride is a critical factor in its application in organic synthesis, influencing reaction kinetics, purification strategies, and formulation development. The presence of both a polar sulfonyl group and a hydrochloride salt functionality suggests a degree of solubility in polar solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The hydrochloride salt form significantly increases aqueous solubility.[6] |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |

| Acetone | Slightly Soluble | Less polar than alcohols and water. |

| Dichloromethane | Sparingly Soluble | Non-polar solvent. |

| Hexane | Insoluble | Non-polar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of 4-(Methylsulfonyl)phenylhydrazine hydrochloride in a given solvent.

Objective: To determine the equilibrium solubility of the compound at a specified temperature.

Materials:

-

4-(Methylsulfonyl)phenylhydrazine hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 4-(Methylsulfonyl)phenylhydrazine hydrochloride to a known volume of the selected solvent in a scintillation vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 15 minutes.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve of the compound should be prepared to ensure accurate quantification.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-(Methylsulfonyl)phenylhydrazine hydrochloride. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Due to the solid nature of the compound, it is typically dissolved in a deuterated solvent like DMSO-d₆ for analysis.

Expected ¹H NMR (DMSO-d₆) Spectral Features:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group will be deshielded and appear downfield compared to the protons ortho to the hydrazine group. The coupling constant (J) between these adjacent protons will be in the range of 8-9 Hz.

-

Methyl Protons: A singlet corresponding to the three protons of the methylsulfonyl group (SO₂CH₃), typically appearing around δ 3.0-3.5 ppm.

-

Hydrazine Protons (NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary depending on concentration, temperature, and residual water in the solvent. The hydrochloride form will likely show these protons at a more downfield position.

Expected ¹³C NMR (DMSO-d₆) Spectral Features:

-

Aromatic Carbons: Four distinct signals for the aromatic carbons. The carbon attached to the sulfonyl group (ipso-carbon) will be significantly downfield. The other aromatic carbons will appear in the typical range of δ 110-150 ppm.

-

Methyl Carbon: A single peak for the methyl carbon of the sulfonyl group, typically in the range of δ 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically obtained from a KBr pellet or a Nujol mull of the solid sample.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3400-3200 | N-H stretching (hydrazine) | Medium, broad |

| 3200-3000 | Aromatic C-H stretching | Medium |

| 2900-2800 | Aliphatic C-H stretching (methyl) | Weak to medium |

| ~1600, ~1500 | C=C stretching (aromatic ring) | Medium to strong |

| 1350-1300 | S=O asymmetric stretching (sulfonyl) | Strong |

| 1160-1120 | S=O symmetric stretching (sulfonyl) | Strong |

| 850-800 | C-H out-of-plane bending (para-substituted ring) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For the hydrochloride salt, ESI is often preferred.

Expected Mass Spectrum (ESI+): The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule (M+H)⁺ of the free base at m/z 187.05.

Expected Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the N-N bond, loss of the SO₂CH₃ group, and fragmentation of the aromatic ring.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive characterization of a new batch or sample of 4-(Methylsulfonyl)phenylhydrazine hydrochloride. The following diagram illustrates a typical workflow.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. zenodo.org [zenodo.org]

- 5. 4-(Methylsulphonyl)phenylhydrazine hydrochloride | 17852-67-4 [sigmaaldrich.com]

- 6. 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 [chemicalbook.com]

- 7. 4-(Methylsulfonyl)phenylhydrazine hydrochloride CAS#: 17852-67-4 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 [amp.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

The Synthetic Heart of Modern Therapeutics: A Technical Guide to (4-(methylsulfonyl)phenyl)hydrazine hydrochloride

This guide delves into the pivotal role of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride as a cornerstone in contemporary drug discovery and development. While not a therapeutic agent in its own right, its unique chemical architecture serves as a critical starting point for the synthesis of potent and selective therapeutic molecules. We will explore the chemical rationale behind its utility, its most notable application in the synthesis of the blockbuster anti-inflammatory drug Celecoxib, and its broader potential in generating novel bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this essential chemical intermediate.

The Strategic Importance of a Versatile Intermediate

This compound is a highly valued building block in medicinal chemistry. Its utility stems from a combination of factors inherent to its molecular structure. The hydrazine moiety (-NHNH2) is a reactive functional group that readily participates in condensation reactions, particularly with dicarbonyl compounds, to form stable heterocyclic rings—a common scaffold in many drug molecules.

Furthermore, the presence of the methylsulfonyl (-SO2CH3) group confers advantageous physicochemical properties. This electron-withdrawing group can influence the reactivity of the phenyl ring and the hydrazine group, while also enhancing the solubility and metabolic stability of the final synthesized compounds. It is this strategic combination of a reactive handle and a modulating functional group that makes this compound a preferred starting material for complex chemical syntheses.

The Keystone of COX-2 Inhibition: Synthesis of Celecoxib

The most prominent application of this compound is in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its therapeutic effect, offering anti-inflammatory and analgesic benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The Paal-Knorr Pyrazole Synthesis: A Validated Protocol

The synthesis of Celecoxib from this compound is a classic example of a Paal-Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of Celecoxib

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Hydrazine: To this solution, add this compound (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product. Collect the solid by filtration and wash with a cold solvent. The crude Celecoxib can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product with high purity.

-

Characterization: Confirm the structure and purity of the synthesized Celecoxib using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

The causality behind this experimental design lies in the nucleophilic nature of the hydrazine nitrogen atoms and the electrophilic nature of the dicarbonyl carbons. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the stable pyrazole ring of the Celecoxib molecule.

Caption: Mechanism of action of Celecoxib.

Broader Horizons: A Scaffold for Novel Therapeutics

The utility of this compound extends beyond the synthesis of Celecoxib. Its core structure, the "4-methylsulfonylphenyl scaffold," is being actively explored for the development of other novel therapeutic agents. The hydrazine group provides a versatile handle for the construction of a wide array of heterocyclic systems, such as pyrazolines, indoles, and triazoles, many of which are known to possess diverse biological activities.

Recent research has demonstrated that pyrazoline derivatives synthesized from this scaffold exhibit promising anti-tumor properties through the inhibition of key signaling molecules like EGFR, HER2, and VEGFR2. This highlights the potential of this compound as a starting point for the discovery of new drug candidates in oncology and other therapeutic areas.

Quantitative Data Summary

| Compound | Target(s) | IC50/EC50 | Therapeutic Area |

| Celecoxib | COX-2 | ~0.04 µM (in vitro) | Anti-inflammatory, Analgesic |

| Pyrazoline Derivative 18g | HER2, VEGFR2 | 0.496 µM, 0.168 µM | Anti-cancer |

| Pyrazoline Derivative 18h | EGFR, HER2, VEGFR2 | 0.574 µM, 0.253 µM, 0.135 µM | Anti-cancer |

Note: IC50/EC50 values are approximate and can vary depending on the specific assay conditions.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

This compound stands as a testament to the critical role of well-designed chemical intermediates in modern drug discovery. While it does not exhibit a direct mechanism of action on its own, its strategic combination of a reactive hydrazine moiety and a property-modulating methylsulfonyl group makes it an invaluable building block for the synthesis of complex and highly effective therapeutic agents. Its central role in the production of Celecoxib has solidified its importance, and ongoing research continues to unveil its potential in the creation of the next generation of targeted therapies. The continued exploration of this versatile scaffold promises to yield novel drug candidates with improved efficacy and safety profiles, further underscoring its significance in the field of medicinal chemistry.

References

- Celecoxib - StatPearls - NCBI Bookshelf.

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- Celecoxib - Wikipedia.

- Celecoxib Pathway, Pharmacodynamics - ClinPGx.

- What is the mechanism of Celecoxib? - Patsnap Synapse.

- Mechanisms of cyclooxygenase‐2 (COX‐2) inhibition are illustrated.... - ResearchGate.

- Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC - PubMed Central.

- Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC.

- solid-state forms of celecoxib - ResearchGate.

- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo.

- COX Inhibitors - StatPearls - NCBI Bookshelf.

- CN102391184A - Synthesis method of celecoxib - Google Patents.

- Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. - ResearchGate.

A Technical Guide to the Solubility of (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride in Organic Solvents for Pharmaceutical Development

Executive Summary

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a pivotal intermediate in medicinal chemistry, recognized for its role in the synthesis of biologically active molecules, including anti-cancer agents.[1] The solubility of this and other active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and process chemistry.[2] This guide serves as an in-depth technical resource for researchers, chemists, and formulation scientists. It provides a detailed analysis of the physicochemical properties of this compound, a theoretical framework for its solubility in various organic solvents, and a rigorous, field-proven experimental protocol for accurate solubility determination.

Part 1: Compound Profile and Physicochemical Characteristics

This compound is an off-white to light yellow crystalline powder.[3] Its structure is characterized by a combination of highly polar and non-polar moieties, which dictates its solubility behavior. The presence of the ionic hydrazine hydrochloride group and the polar methylsulfonyl group, contrasted with the non-polar phenyl ring, gives the molecule an amphiphilic nature. The methylsulfonyl group, in particular, is noted to enhance both solubility and reactivity, making it a versatile building block.[1]

Understanding these structural features is the first step in predicting and experimentally verifying the compound's solubility profile, a critical parameter for its application in both synthesis and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17852-67-4 | [1][4][5] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [3][4] |

| Molecular Weight | ~222.7 g/mol | [1][4][5] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Melting Point | 202 °C (decomposes) | [5][6] |

| Water Solubility | Reported as "Soluble" | [3][7] |

Part 2: Theoretical Solubility Framework

The principle of "like dissolves like" is fundamental to predicting solubility. The molecular structure of this compound suggests a complex solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are expected to be highly effective. As a hydrochloride salt, the compound is ionic. Polar protic solvents can effectively solvate both the cation ([C₇H₁₀N₂O₂S-H]⁺) and the chloride anion (Cl⁻) through strong ion-dipole interactions and hydrogen bonding. The compound is explicitly noted to be soluble in water.[3][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate the cation effectively. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents. Therefore, high to moderate solubility is anticipated, with solvents like DMSO likely being very effective due to their high polarity.

-

Low Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): The non-polar phenyl ring allows for some interaction with these solvents. However, the high energy required to break the crystal lattice of the ionic salt will likely lead to low solubility.

-

Non-polar Solvents (e.g., Toluene, Hexanes): These solvents lack the ability to solvate the ionic portions of the molecule effectively. Consequently, the compound is expected to be poorly soluble or practically insoluble in these media.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent solvation of both cation and anion through ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments solvate the cation, but anion solvation is less efficient than in protic solvents. |

| Low Polarity | Ethyl Acetate, Dichloromethane | Low | Insufficient polarity to overcome the salt's crystal lattice energy, despite some interaction with the phenyl ring. |

| Non-polar | Toluene, Hexanes | Very Low / Insoluble | Lack of polarity makes solvation of the ionic compound energetically unfavorable. |

Part 3: Gold-Standard Protocol for Experimental Solubility Determination

While theoretical predictions are valuable, empirical data is essential for drug development. The shake-flask method is the universally accepted gold-standard for determining equilibrium solubility due to its reliability.[8][9][10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to establish a self-validating system for generating trustworthy and reproducible solubility data.

1. Preparation of Materials and Reagents:

-

Step 1.1: Procure high-purity this compound (≥98%).[5]

-

Step 1.2: Use analytical or HPLC-grade organic solvents. The purity of the solvent and solute is a critical factor for accurate measurements.[9]

-

Step 1.3: Prepare a series of glass vials or flasks with airtight seals.

-

Scientist's Rationale: Using high-purity materials prevents impurities from affecting the measured solubility. Tightly sealed containers are crucial to prevent solvent evaporation, which would artificially inflate the calculated concentration.

-

2. Equilibration - The Core of the Experiment:

-

Step 2.1: Add an excess amount of the solid compound to a known volume of the selected organic solvent in each vial.[8] The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution was achieved.

-

Step 2.2: Place the sealed vials in a temperature-controlled shaker or agitator. A constant temperature (e.g., 25 °C) must be maintained, as solubility is temperature-dependent.[9]

-

Step 2.3: Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Scientist's Rationale: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. A sufficient agitation time is necessary to reach this true thermodynamic equilibrium. Preliminary experiments can determine the minimum time required.

-

3. Phase Separation:

-

Step 3.1: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for a period to let the excess solid settle.

-

Step 3.2: Carefully withdraw a sample from the clear supernatant. The separation of the liquid phase from the undissolved solid is a critical step.[2] This is best achieved by either:

-

Centrifugation: Centrifuge the sample and draw from the supernatant.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.

-

Scientist's Rationale: Any particulate matter in the analyzed sample will lead to an overestimation of solubility. Filtration or centrifugation ensures that only the dissolved compound is being measured.

-

4. Analysis:

-

Step 4.1: Immediately dilute the collected supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Step 4.2: Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[2]

-

Scientist's Rationale: A validated analytical method ensures the accuracy, precision, and linearity of the concentration measurement. This is the final, critical step in obtaining reliable quantitative data.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 4: Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] The toxicological properties have not been fully investigated.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5][7]

-

Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][11] Avoid generating dust.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Keep the container tightly closed.[6] Some suppliers recommend storage under inert gas at 2-8°C.[3]

Crucial Note: This information is a summary. Always consult the full, up-to-date Safety Data Sheet (SDS) from your supplier before commencing any work.[4][5]

Conclusion

This compound is a compound with significant potential in pharmaceutical synthesis. Its amphiphilic nature results in a nuanced solubility profile, with a high affinity for polar protic solvents and limited solubility in non-polar media. While theoretical predictions provide a strong starting point, this guide emphasizes the necessity of rigorous experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable framework for generating the high-quality solubility data required to advance drug discovery and development projects.

References

- General Experimental Protocol for Determining Solubility - Benchchem.

- MSDS of this compound.

- [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride(877-66-7) - ChemicalBook.

- 4-(Methylsulphonyl)phenylhydrazine hydrochloride | 17852-67-4 - Sigma-Aldrich.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- CAS#:877-66-7 | [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride | Chemsrc.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- SAFETY DATA SHEET - Phenylhydrazine hydrochloride.

- 4-(Methylsulfonyl)phenylhydrazine hydrochloride - Chem-Impex.

- SAFETY DATA SHEET - 4-Sulfonamidophenylhydrazine hydrochloride.

- 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 - ChemicalBook.

- 4-(Methylsulfonyl)phenylhydrazine hydrochloride CAS#: 17852-67-4 - ChemicalBook.

- aldlab-chemicals_this compound.

- EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. 4-(Methylsulfonyl)phenylhydrazine hydrochloride CAS#: 17852-67-4 [m.chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CAS#:877-66-7 | [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 7. [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride(877-66-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

A Senior Application Scientist's Guide to (4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride is a pivotal chemical intermediate, recognized for its significant role as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive hydrazine moiety and a polar methylsulfonyl group, makes it an indispensable synthon for the construction of complex heterocyclic compounds. This technical guide provides an in-depth exploration of its physicochemical properties, common synthetic routes, and critical applications, particularly in the development of novel therapeutic agents targeting inflammation and cancer. Furthermore, this document details established experimental protocols, safety and handling procedures, and the underlying scientific principles that govern its reactivity and utility, offering field-proven insights for laboratory and development settings.

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery, the rational design of small-molecule therapeutics often relies on a toolkit of reliable and versatile chemical intermediates. This compound has emerged as one such critical component. Hydrazine derivatives are foundational for the synthesis of a vast array of nitrogen-containing heterocycles, which form the core scaffolds of numerous biologically active compounds.

The true value of this specific molecule, however, lies in the strategic combination of the hydrazine group with the para-substituted methylsulfonylphenyl moiety. The methylsulfonyl group (-SO₂CH₃) is a key pharmacophore in medicinal chemistry for several reasons[1][2]:

-

Hydrogen Bonding: The sulfonyl group acts as a strong hydrogen bond acceptor, enabling potent and specific interactions with biological targets like enzyme active sites[2][3].

-

Solubility and Physicochemical Profile: It significantly enhances the polarity and aqueous solubility of a molecule, which can improve its pharmacokinetic profile[1].

-

Metabolic Stability: The sulfonyl group is chemically robust and resistant to metabolic degradation, increasing the in vivo half-life of a drug candidate[1].

This guide will deconstruct this compound from its fundamental properties to its practical applications, providing the causal insights necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is the bedrock of its successful application. This compound is typically an off-white to yellow or brown crystalline powder, stable under normal storage conditions[4]. Its key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 222.69 g/mol (or 222.7 g/mol ) | [5][6] |

| Molecular Formula | C₇H₁₀N₂O₂S·HCl | [5][6] |

| Appearance | Off-white to yellow/brown solid powder | [4] |

| Melting Point | ~202 °C (with decomposition) | [4] |

| CAS Number | 17852-67-4 | [5] |

| Alternative CAS | 877-66-7 (often refers to the free base) | [4] |

| Purity | Typically ≥95-98% | [6] |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Synthesis Pathway: From Aniline to Hydrazine

The most common and industrially scalable synthesis of aryl hydrazines, including this compound, proceeds from the corresponding aniline precursor, in this case, 4-(methylsulfonyl)aniline. The process is a classic example of diazotization followed by reduction.

The causality behind this workflow is rooted in the need to controllably introduce a second nitrogen atom to the aromatic amine.

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0-5 °C). This converts the amine group into a highly reactive diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. While various reducing agents can be used, tin(II) chloride (SnCl₂) in concentrated HCl is a common and effective choice for this transformation on a lab scale. The tin(II) ion acts as the reducing agent, donating electrons to the diazonium group.

-

Isolation: The resulting hydrazine is typically precipitated from the acidic solution as its hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.

Core Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its dual chemical personality: the nucleophilic hydrazine ready for condensation reactions, and the drug-like methylsulfonylphenyl tail.

A Key Synthon for Diaryl Heterocyclic Scaffolds

This reagent is a cornerstone in the synthesis of 1,5-diarylpyrazole structures and related heterocycles. These scaffolds are prevalent in medicinal chemistry, most notably in the class of selective cyclooxygenase-2 (COX-2) inhibitors used as anti-inflammatory agents.

While the blockbuster drug Celecoxib (Celebrex®) contains a related sulfonamide group and is synthesized from 4-sulfonamidophenylhydrazine, the methylsulfonyl moiety is characteristic of another major COX-2 inhibitor, Rofecoxib (Vioxx®)[5]. The synthesis of Rofecoxib itself follows a different pathway to form its furanone core[5]. However, this compound is an ideal starting material for creating pyrazole-based analogs and other novel compounds that leverage the favorable properties of the methylsulfonylphenyl group for COX-2 inhibition or for targeting other enzymes in cancer and inflammation pathways.

The structure-activity relationship (SAR) for many COX-2 inhibitors demonstrates that a para-sulfonyl group on one of the aryl rings is crucial for selective binding to the COX-2 isoform over the constitutive COX-1 enzyme[5]. This selectivity is the basis for reduced gastrointestinal side effects compared to non-selective NSAIDs. Therefore, this hydrazine is a valuable tool for researchers aiming to design new selective inhibitors.

Formation of Hydrazones and Azo Compounds

Beyond complex heterocycles, the compound is widely used in general organic synthesis, particularly for the preparation of hydrazones. Hydrazones are formed through the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or ketone). This reaction is highly reliable and serves as a method for both synthesis and for the characterization of carbonyl compounds.

These resulting hydrazones are not merely inert derivatives; they are stable compounds with their own biological activities and can serve as intermediates for further chemical transformations.

Example Experimental Protocol: Synthesis of a Phenylhydrazone

This protocol provides a self-validating, step-by-step methodology for a representative reaction, demonstrating the practical application of the title compound. The synthesis of a hydrazone from an acetophenone derivative is a classic and illustrative example.

Objective: To synthesize (E)-1-(1-(4-bromophenyl)ethylidene)-2-(4-(methylsulfonyl)phenyl)hydrazine.

Materials:

-

This compound

-

4'-Bromoacetophenone

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Standard glassware for filtration and washing

Procedure:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve an equimolar amount of 4'-Bromoacetophenone (e.g., 1.99 g, 10 mmol) in 30 mL of absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add a slight molar excess of this compound (e.g., 2.34 g, 10.5 mmol). Note: The hydrochloride salt can often be used directly, as the reaction equilibrium is driven forward, or it can be neutralized in situ.

-

Catalyst Addition: Add a few drops (e.g., 0.2 mL) of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product hydrazone, being less soluble, will often precipitate out of the solution upon cooling. Further cooling in an ice bath can maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying & Characterization: Dry the purified solid product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Safety, Handling, and Storage

As with all hydrazine derivatives, appropriate safety measures are paramount. This compound is classified as an irritant, potentially causing skin, eye, and respiratory tract irritation[4].

-

Engineering Controls: All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE is required at all times:

-

Impermeable gloves (e.g., nitrile rubber).

-

Safety goggles or a face shield.

-

A properly fastened lab coat.

-

-

Handling: Avoid generating dust. Use with adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often between 0-8°C for long-term stability.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for molecular design. Its predictable reactivity via the hydrazine group, combined with the advantageous physicochemical properties imparted by the methylsulfonylphenyl moiety, provides chemists with a reliable pathway to novel heterocyclic compounds. Its application in the synthesis of scaffolds for anti-inflammatory and anti-cancer agents underscores its importance in modern drug discovery. By understanding the principles behind its synthesis, reactivity, and handling, researchers can fully leverage this powerful building block to advance the frontiers of science and medicine.

References

- Ghangurde, N. et al. (2018). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central.

- Mizushima, T. et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. PubMed.

- Reddy, A. S. et al. (2011). Process for preparation of celecoxib. Google Patents.

- ResearchGate. Structure‐activity relationships of synthetic derivatives. ResearchGate.

- Uddin, M. J. et al. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. ACS Publications.

- Gao, Y-B. et al. (2015). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central.

- Hassan, A. S. et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.

- ResearchGate. What is the perfect procedure to get high yield of phenylhydrazone derivatives? ResearchGate.

- ResearchGate. Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate.

- Salihu, H. et al. (2022). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI.

- Newkome, G. R. & Fishel, D. L. (1970). PREPARATION OF HYDRAZONES: ACETOPHENONE HYDRAZONE. Organic Syntheses.

- Reddy, M. et al. (2010). An improved process for the preparation of celecoxib. Google Patents.

- ResearchGate. solid-state forms of celecoxib. ResearchGate.

- Reddy, P. R. et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.

- Chemsrc. CAS#:877-66-7 | [4-(Methylsulfonyl)phenyl]hydrazine hydrochloride. Chemsrc.

- Li, J. et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed.

- Oakwood Chemical. 4-(Methylsulfonyl)phenylhydrazine hydrochloride. Oakwood Chemical.

- Google Patents. Process for 4-sulfonamidophenyl hydrazines. Google Patents.

- ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate.

- ResearchGate. Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2. ResearchGate.

- Wang, Z-Y. et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rofecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rofecoxib, MK-966, MK-0966, Vioxx-药物合成数据库 [drugfuture.com]

- 6. Rofecoxib synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of (4-(methylsulfonyl)phenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for (4-(methylsulfonyl)phenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the experimental considerations and spectral interpretation, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of various biologically active molecules, including anti-cancer and anti-inflammatory agents.[1] Its structure, featuring a phenylhydrazine moiety substituted with a strongly electron-withdrawing methylsulfonyl group, imparts unique reactivity and physicochemical properties. Accurate structural elucidation and purity assessment are paramount in drug discovery and development, making NMR spectroscopy an indispensable analytical tool. This guide will delve into the ¹H and ¹³C NMR spectral characteristics of this compound, providing a framework for its unequivocal identification.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The quality and reliability of NMR data are fundamentally dependent on a meticulously executed experimental protocol. The following steps outline a robust methodology for acquiring the NMR spectra of this compound, designed to ensure accuracy and reproducibility.

Part 1: Sample Preparation

The hydrochloride salt form of this compound necessitates careful solvent selection to ensure adequate solubility and minimize exchange phenomena of the labile hydrazinium protons.

Step-by-Step Protocol:

-